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Compound of Interest

Compound Name: 5-Aminopyrazine-2-carboxylic acid

Cat. No.: B112594 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminopyrazine-2-carboxylic acid is a pivotal heterocyclic building block,

distinguished by its pyrazine core functionalized with both an amine and a carboxylic acid

group. This unique arrangement of functional groups imparts a versatile reactivity profile,

rendering it an invaluable intermediate in the synthesis of a wide array of complex organic

molecules. Its significance is particularly pronounced in the fields of medicinal chemistry and

materials science, where it serves as a foundational scaffold for the development of novel

therapeutic agents and functional materials. This technical guide provides a comprehensive

overview of its properties, synthesis, key reactions, and applications, with a focus on practical

experimental details and underlying scientific principles.

Physicochemical and Spectroscopic Data
The fundamental properties of 5-aminopyrazine-2-carboxylic acid are summarized in the

tables below, providing a ready reference for researchers.

Table 1: Physical and Chemical Properties
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Property Value Reference(s)

IUPAC Name
5-Aminopyrazine-2-carboxylic

acid
[1]

Synonyms

5-Amino-2-pyrazinecarboxylic

acid, 2-Amino-5-

pyrazinecarboxylic acid

[2]

CAS Number 40155-43-9 [2]

Molecular Formula C₅H₅N₃O₂ [2]

Molecular Weight 139.11 g/mol [2]

Appearance Light yellow powder [2]

Purity ≥ 98% (HPLC) [2]

Storage Conditions Store at 0-8 °C [2]

Table 2: Spectroscopic Data
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Spectroscopy Key Features and Interpretation

¹H NMR

The proton NMR spectrum is expected to show

distinct signals for the two aromatic protons on

the pyrazine ring and the amine protons. The

chemical shifts will be influenced by the

electron-withdrawing carboxylic acid group and

the electron-donating amino group. The acidic

proton of the carboxylic acid will typically appear

as a broad singlet at a downfield chemical shift

(often >10 ppm) in a non-aqueous solvent.

¹³C NMR

The carbon NMR spectrum will display five

distinct signals corresponding to the carbon

atoms of the pyrazine ring and the carboxyl

group. The carboxyl carbon will appear at a

characteristic downfield position (typically in the

range of 165-185 ppm). The chemical shifts of

the ring carbons are influenced by the positions

of the nitrogen atoms and the substituents.

FTIR

The infrared spectrum will exhibit characteristic

absorption bands for the functional groups

present. A broad O-H stretch from the carboxylic

acid will be observed in the region of 2500-3300

cm⁻¹. The C=O stretch of the carboxylic acid will

appear around 1710-1760 cm⁻¹. N-H stretching

vibrations of the primary amine will be visible in

the 3300-3500 cm⁻¹ region. C=N and C=C

stretching vibrations of the pyrazine ring will be

found in the 1400-1600 cm⁻¹ range.

Mass Spec

The mass spectrum will show a molecular ion

peak (M+) corresponding to the molecular

weight of the compound. Common

fragmentation patterns may include the loss of

CO₂ (44 Da) from the carboxylic acid group and

other fragments characteristic of the pyrazine

ring structure.
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Synthesis of 5-Aminopyrazine-2-carboxylic Acid
A common synthetic route to 5-aminopyrazine-2-carboxylic acid involves the amination of a

halogenated pyrazine precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis from 2,5-Dichloropyrazine

This synthesis proceeds in two main steps: selective amination followed by hydrolysis of a

nitrile or ester group, or direct carboxylation. A plausible route involves the selective

displacement of one chlorine atom followed by conversion of the second chloro group.

Step 1: Synthesis of 2-Amino-5-chloropyrazine

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic

stirrer and a reflux condenser.

Reagents: Add 2,5-dichloropyrazine (1 equivalent) to a suitable solvent such as ethanol or

water.

Reaction: To the stirred solution, add an excess of aqueous ammonia (e.g., 28% solution, 3-

5 equivalents).

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may

precipitate out of solution. If so, collect the solid by vacuum filtration. If not, concentrate the

solution under reduced pressure and purify the residue by column chromatography on silica

gel.

Step 2: Conversion to 5-Aminopyrazine-2-carboxylic Acid

This step can be achieved through various methods, including cyanation followed by

hydrolysis, or a palladium-catalyzed carboxylation.

Via Cyanation and Hydrolysis:
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The 2-amino-5-chloropyrazine is reacted with a cyanide source (e.g., CuCN) in a high-

boiling polar aprotic solvent like DMF or NMP at elevated temperatures to introduce a

nitrile group.

The resulting 5-amino-pyrazine-2-carbonitrile is then subjected to acidic or basic

hydrolysis to convert the nitrile group into a carboxylic acid.

Via Palladium-Catalyzed Carboxylation:

Reaction Setup: In a pressure-rated vessel, combine 2-amino-5-chloropyrazine (1

equivalent), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., dppf),

and a base (e.g., K₂CO₃).

Reaction: Add a source of carbon monoxide (e.g., Mo(CO)₆ or under a CO atmosphere)

and a suitable solvent (e.g., dioxane/water).

Heating: Heat the sealed vessel to the required temperature (typically 80-120 °C) for

several hours.

Work-up: After cooling, the reaction mixture is filtered, and the filtrate is acidified to

precipitate the carboxylic acid product, which is then collected by filtration and can be

further purified by recrystallization.

Key Reactions and Experimental Protocols
The dual functionality of 5-aminopyrazine-2-carboxylic acid allows for a variety of chemical

transformations, making it a versatile building block. The amino group can undergo acylation,

alkylation, and diazotization, while the carboxylic acid can be converted to esters, amides, and

acid chlorides.

Amidation
The formation of an amide bond is a crucial reaction in the synthesis of many biologically active

molecules.

Experimental Protocol: Amidation with a Primary Amine

Activation of the Carboxylic Acid:
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Method A (Thionyl Chloride): To a stirred suspension of 5-aminopyrazine-2-carboxylic
acid (1 equivalent) in an inert solvent (e.g., dichloromethane or toluene) containing a

catalytic amount of DMF, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the

mixture at room temperature until a clear solution is obtained, indicating the formation of

the acid chloride. Remove the excess thionyl chloride under reduced pressure.

Method B (Coupling Agents): To a solution of 5-aminopyrazine-2-carboxylic acid (1

equivalent), the primary amine (1.1 equivalents), and a suitable base (e.g., DIPEA or

triethylamine, 2-3 equivalents) in an aprotic solvent (e.g., DMF or CH₂Cl₂), add a coupling

agent such as HATU, HBTU, or EDC (1.2 equivalents). Stir the reaction at room

temperature for several hours.

Amide Formation: Dissolve the crude acid chloride (from Method A) in an anhydrous aprotic

solvent (e.g., dichloromethane). To this solution, add the primary amine (1.1 equivalents) and

a non-nucleophilic base (e.g., triethylamine or pyridine, 2 equivalents) at 0 °C. Allow the

reaction to warm to room temperature and stir until completion (monitored by TLC).

Work-up: For both methods, upon completion, dilute the reaction mixture with an organic

solvent and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium

bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. The crude amide can be purified by column

chromatography or recrystallization.

Esterification
Esterification is another key transformation, often used to modify the pharmacokinetic

properties of a lead compound or to act as a protecting group.

Experimental Protocol: Fischer Esterification with Methanol

Reaction Setup: In a round-bottom flask, suspend 5-aminopyrazine-2-carboxylic acid (1

equivalent) in an excess of methanol, which acts as both the solvent and the reagent.

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a

strong acid (e.g., concentrated sulfuric acid or hydrogen chloride in methanol).
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Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the

reaction's progress by TLC.

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the excess methanol under reduced pressure.

Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a

saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash

with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to

yield the crude ester. Further purification can be achieved by column chromatography or

recrystallization.

Applications in Drug Discovery and Materials
Science
5-Aminopyrazine-2-carboxylic acid and its derivatives are of significant interest in several

areas of research.

Medicinal Chemistry: The pyrazine scaffold is a well-established pharmacophore. Derivatives

of 5-aminopyrazine-2-carboxylic acid have been investigated for a range of biological

activities, including as anti-inflammatory, antimicrobial, and anticancer agents.[2] For

instance, certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent

inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various

cancers.

Agrochemicals: This compound serves as a precursor for the synthesis of effective

herbicides and fungicides, contributing to crop protection and improved agricultural yields.[2]

Materials Science: The ability of the carboxylate and amino groups to coordinate with metal

ions makes 5-aminopyrazine-2-carboxylic acid a valuable linker for the construction of

metal-organic frameworks (MOFs) and coordination polymers. These materials have

potential applications in gas storage, catalysis, and sensing.

Visualizations of Pathways and Workflows
Signaling Pathway
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Derivatives of 5-aminopyrazine-2-carboxylic acid have been shown to inhibit the FGFR

signaling pathway, which plays a critical role in cell proliferation and survival. The following

diagram illustrates a simplified representation of this pathway and the point of inhibition.

FGF

FGFR

Binds

FRS2Phosphorylates GRB2/SOSRecruits RASActivates RAF MEK ERK Cell Proliferation
& Survival

5-Aminopyrazine-2-
carboxamide Derivative
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Click to download full resolution via product page

Caption: Inhibition of the FGFR signaling pathway by a 5-aminopyrazine-2-carboxamide

derivative.

Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and purification of an amide

derivative from 5-aminopyrazine-2-carboxylic acid.
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Caption: General workflow for the synthesis and purification of an amide derivative.
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Conclusion
5-Aminopyrazine-2-carboxylic acid stands out as a heterocyclic building block of immense

potential. Its accessible synthesis and versatile reactivity provide a robust platform for the

creation of novel molecules with significant applications in medicine and materials science. This

guide has provided a detailed overview of its properties, synthesis, and key reactions, complete

with experimental protocols and visual workflows, to empower researchers in their scientific

endeavors. The continued exploration of this compound and its derivatives is poised to yield

further innovations and advancements across multiple scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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